Cyanine3 alkyne

Description

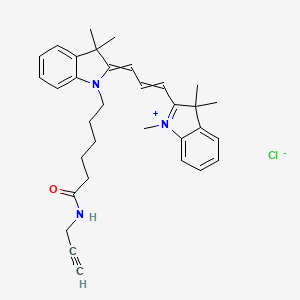

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H40ClN3O |

|---|---|

Molecular Weight |

530.15 |

IUPAC Name |

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |

InChI Key |

YIXIKYACJGHYQL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine3 alkyne |

Origin of Product |

United States |

Foundational & Exploratory

Cyanine3 Alkyne: A Technical Guide to Bio-Orthogonal Labeling

Executive Summary

Cyanine3 (Cy3) alkyne is a specialized fluorophore derivative designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , widely known as "Click Chemistry."[1] Unlike standard immunofluorescence which relies on bulky antibodies, Cy3-alkyne enables the detection of small, azide-tagged biomolecules with high spatial resolution and zero cross-reactivity in biological systems.

Its primary utility lies in metabolic labeling —visualizing the synthesis of glycans, proteins, and lipids de novo—where the target biomolecule is metabolically incorporated with an azide handle (e.g., Azidohomoalanine or Azido-sugars) and subsequently "clicked" with Cy3-alkyne for visualization.

Part 1: Chemical & Photophysical Profile

To design effective experiments, one must understand the limitations and capabilities of the fluorophore itself. Cy3 is chosen for its high extinction coefficient and compatibility with standard TRITC/RFP filter sets found on nearly all fluorescence microscopes.

Table 1: Physicochemical Properties

| Property | Value | biological Relevance |

| Excitation Max | ~550–555 nm | Excitable by 532 nm or 561 nm lasers (Green). |

| Emission Max | ~570 nm | Detectable in the Orange/Red channel (TRITC). |

| Extinction Coeff.[2][3] ( | ~150,000 | High brightness allows for sensitive detection of low-abundance targets. |

| Quantum Yield ( | ~0.31 | Moderate efficiency; significantly brighter when rigidified (e.g., bound to DNA/Protein). |

| Solubility | Low in water; Soluble in DMSO/DMF | Critical: Stock solutions must be prepared in organic solvent (DMSO) before dilution into aqueous reaction buffers. |

| Reactive Moiety | Terminal Alkyne ( | Inert to native biological groups (amines, thiols); reacts only with azides. |

Expert Insight: The "Alkyne" Distinction

It is crucial to distinguish Cyanine3 Alkyne (terminal alkyne) from Cyanine3 DBCO (strained alkyne).

-

Cy3-Alkyne: Requires Copper (Cu(I)) catalysis.[1][4][5][6] Smaller tag, faster reaction kinetics, but copper can be toxic to live cells. Used primarily in fixed cells or lysates.

-

Cy3-DBCO: Copper-free (SPAAC). Larger tag, slower kinetics, but biocompatible. Used for live-cell imaging.[7]

Part 2: The Mechanistic Core (CuAAC)

The utility of Cy3-alkyne rests on the Huisgen 1,3-dipolar cycloaddition. In this reaction, the terminal alkyne of the Cy3 probe reacts with an azide-tagged biomolecule to form a stable 1,2,3-triazole linkage.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle where Copper(I) coordinates the alkyne and azide, lowering the activation energy for triazole formation.

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] The Cu(I) catalyst brings the azide and alkyne into proximity, forming a regio-specific 1,4-disubstituted 1,2,3-triazole.[8]

Part 3: Primary Applications

While many researchers are familiar with EdU assays for DNA synthesis, standard EdU protocols use an Alkyne-DNA and a Dye-Azide. This compound is used for the inverse scenarios , where the target is Azide-tagged.

Metabolic Labeling of Nascent Proteins (BONCAT)

Target: Newly synthesized proteins. Metabolic Label: Azidohomoalanine (AHA). Mechanism: AHA is a methionine surrogate. When added to methionine-free media, cells incorporate AHA into new proteins. These are visualized by clicking with Cy3-Alkyne.[1][] Advantage: Allows spatial visualization of the "translatome" without antibodies.

Glycobiology (Metabolic Oligosaccharide Engineering)

Target: Cell surface glycans (Mucins, O-GlcNAc). Metabolic Label: Tetraacetylated N-azidoacetyl-mannosamine (ManNAz) or Galactosamine (GalNAz). Mechanism: Cells metabolize these azido-sugars and display them on the cell surface. Cy3-Alkyne labeling reveals glycosylation patterns.

Post-Synthetic Oligonucleotide Labeling

Target: PCR products or synthetic RNA/DNA. Mechanism: Nucleotides modified with azides (e.g., 5-Azido-C3-UTP) are incorporated enzymatically. Cy3-Alkyne is used to label the resulting nucleic acid for FISH or tracking experiments.

Part 4: Detailed Protocol – Metabolic Glycan Labeling

This protocol describes the labeling of cell-surface glycans using an Azido-sugar and Cy3-Alkyne. This workflow validates the reagent's utility in a cellular context.[6]

Workflow Visualization

Figure 2: End-to-end workflow for metabolic glycan labeling. Note that the Click Cocktail must be prepared fresh.

Step-by-Step Methodology

1. Reagents Preparation:

-

Cy3-Alkyne Stock: Dissolve 1 mg in DMSO to 10 mM. Store at -20°C.

-

CuSO4 (100 mM): Dissolve in molecular biology grade water.

-

THPTA Ligand (250 mM): Dissolve in water. Note: THPTA is superior to TBTA for aqueous solubility and protecting proteins from oxidation.

-

Sodium Ascorbate (100 mM): MUST BE FRESH. Dissolve immediately before use.

2. Cell Culture & Incorporation:

-

Treat cells with 50 µM Azido-sugar (e.g., Ac4ManNAz) for 24–48 hours.

-

Include a negative control (cells treated with DMSO vehicle only).

3. Fixation:

-

Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).[12]

-

Expert Note: If labeling intracellular targets (like AHA-labeled proteins), permeabilize with 0.25% Triton X-100 for 10 mins. For cell-surface glycans, permeabilization is optional but recommended to reduce background.

4. The Click Reaction (The "Cocktail"): Prepare the reaction buffer in the following strict order to prevent copper precipitation:

-

PBS (pH 7.4): 860 µL

-

CuSO4 (100 mM): 20 µL (Final: 2 mM)

-

THPTA (250 mM): 10 µL (Final: 2.5 mM) -> Mix and let sit for 2 mins to form complex.

-

Cy3-Alkyne (10 mM): 1 µL (Final: 10 µM)

-

Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last. Solution may turn slightly yellow.

5. Staining:

-

Add 100-500 µL of cocktail to cells.

-

Incubate for 30–60 minutes at RT in the dark.

-

Wash 3x with PBS containing 10 mM EDTA (EDTA chelates residual copper to stop the reaction and reduce background).

Part 5: Troubleshooting & Optimization

1. The "Black Hole" of Copper Toxicity

-

Issue: GFP signals vanish or RNA degrades during the click reaction.

-

Cause: Cu(I) generates Reactive Oxygen Species (ROS).[13]

-

Solution: Use THPTA or BTTAA ligands.[8] These maintain Cu(I) activity while shielding the biological environment from oxidative damage [1].

2. High Background Signal

-

Issue: Non-specific sticking of the dye.

-

Solution:

-

Reduce Cy3-Alkyne concentration (try 1 µM or 5 µM).

-

Wash with BSA (3%) or Tween-20 (0.1%) after the reaction.

-

Ensure the Alkyne stock is fully dissolved in DMSO before adding to the aqueous buffer.

-

3. No Signal

-

Issue: Failed reaction.

-

Cause: Oxidized Ascorbate.

-

Solution: Sodium Ascorbate oxidizes rapidly in air (turning yellow/brown). Always make a fresh 100 mM stock from powder for every experiment.

References

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. carlroth.com [carlroth.com]

- 13. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne ‘click’ reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cyanine3 Alkyne – Photophysics & Bioorthogonal Labeling

[1]

Executive Summary

Cyanine3 (Cy3) Alkyne represents a cornerstone in modern bioorthogonal chemistry, specifically designed for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Unlike first-generation fluorophores, Cy3 Alkyne combines the high extinction coefficient of the cyanine polymethine bridge with a chemically inert alkyne handle, allowing for site-specific conjugation to azide-tagged biomolecules (proteins, DNA, lipids) without non-specific background binding.[1]

This guide provides a rigorous technical breakdown of the fluorophore’s architecture, spectral properties, and a validated protocol for bioconjugation, emphasizing the critical solubility distinctions between sulfonated and non-sulfonated variants.[1]

Part 1: Molecular Architecture & Solubility[1]

The core utility of Cy3 Alkyne stems from its specific structural components. Understanding these allows the researcher to select the correct variant for their specific solvent environment.[1]

Structural Anatomy

The Cy3 chromophore consists of two indolenine rings connected by a trimethine (3-carbon) bridge .[1] The "Cy3" designation refers specifically to this 3-carbon bridge, which dictates the green-yellow excitation window (~550 nm).[1]

-

Chromophore: The delocalized

-electron system across the polymethine bridge is responsible for the strong fluorescence.[1] -

Alkyne Handle: A terminal alkyne group (usually a propargyl amide) is attached via a linker to one of the indolenine nitrogens or the benzene ring.[1] This group is inert under physiological conditions but reacts rapidly with azides in the presence of Cu(I).[1]

-

Solubility Modifiers (Critical):

-

Non-Sulfonated (Standard Cy3-Alkyne): Hydrophobic.[1] Soluble in organic solvents (DMSO, DMF).[1][2][3] Requires organic co-solvents for aqueous labeling.[1][2][3]

-

Sulfonated (Sulfo-Cy3-Alkyne): Hydrophilic.[1] Contains negatively charged sulfonate (

) groups on the indole rings.[1] Highly water-soluble and prevents aggregation-induced quenching (ACQ) in high-density labeling.[1]

-

Structural Logic Diagram

The following diagram illustrates the functional connectivity of the molecule.

Figure 1: Structural logic of Cy3 Alkyne. The trimethine bridge dictates spectral color, while the optional sulfonation determines solubility.[1]

Part 2: Photophysical Properties[1]

Cy3 is renowned for its brightness, driven by a high extinction coefficient (

Table 1: Key Spectral Data

| Property | Value | Notes |

| Excitation Max | 550 – 555 nm | Matches 532 nm or 555 nm laser lines perfectly.[1][4] |

| Emission Max | 565 – 570 nm | Bright orange-red fluorescence.[1] |

| Extinction Coeff.[1][3][4][5][6][7][8] ( | ~150,000 | High absorptivity leads to bright signal even at low labeling ratios.[1] |

| Quantum Yield ( | 0.15 – 0.31 | Varies by solvent and rigidity; Sulfo-Cy3 is generally ~0.15 in water.[1] |

| Solubility | DMSO/DMF (Non-sulfo) | Strict Rule: Dissolve non-sulfo Cy3 in organic solvent before adding to buffer.[1] |

| Molecular Weight | ~530 Da (Non-sulfo) | Varies based on counterion (Cl-, K+, etc.).[1] |

Part 3: The "Click" Reaction Mechanism (CuAAC)[1][9]

The reaction between Cy3-Alkyne and an Azide-tagged biomolecule is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][9]

Mechanistic Insight

Spontaneous reaction between alkynes and azides is kinetically slow.[1] The addition of Cu(I) lowers the activation energy, accelerating the reaction by orders of magnitude.[1]

-

The Catalyst: Cu(I) is unstable in water and oxidizes to Cu(II).[1][10] Therefore, we use Cu(II) Sulfate reduced in situ by Sodium Ascorbate .[1][10]

-

The Ligand (THPTA): Copper can damage proteins (oxidative cleavage) and quench fluorescence.[1] A ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory .[1] It chelates Cu(I), stabilizing it against oxidation while blocking its cytotoxic effects, yet allowing it to catalyze the click reaction.[1]

Figure 2: The CuAAC reaction pathway.[1] The copper complex facilitates the fusion of the azide and alkyne into a stable triazole ring.[4]

Part 4: Validated Experimental Protocol

Application: Labeling an Azide-functionalized protein with Cy3-Alkyne. Prerequisite: Protein must be in a buffer free of copper-chelating agents (e.g., NO EDTA, NO EGTA).[1]

Reagents Preparation

-

Cy3-Alkyne Stock: Dissolve 1 mg Cy3-alkyne in 100

L anhydrous DMSO (10-20 mM stock). Store at -20°C. -

CuSO

Solution: 20 mM in DI water. -

THPTA Ligand: 50 mM in DI water.

-

Sodium Ascorbate: 100 mM in DI water. (make fresh immediately before use) .

Labeling Workflow

This protocol assumes a 100

-

Premix Catalyst (The "Click Cocktail"):

-

Reaction Assembly:

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature in the dark .

-

Expert Tip: Flush the headspace with

gas if possible to protect the ascorbate, though usually not necessary for short reactions.[1]

-

-

Purification:

-

Remove excess dye and copper using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis against PBS.[1]

-

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | Non-sulfonated Cy3 is insoluble in water.[1][3] | Ensure Cy3 is dissolved in DMSO first.[1] If protein precipitates, switch to Sulfo-Cy3-Alkyne (water soluble).[1] |

| Low Fluorescence | Fluorescence Quenching (ACQ).[1] | Over-labeling leads to dye stacking.[1] Reduce the dye:protein molar ratio or use Sulfo-Cy3 (charges repel stacking).[1] |

| Protein Degradation | Oxidative damage by Copper.[1] | Increase THPTA concentration (maintain 1:5 Cu:Ligand ratio). Ensure Ascorbate is fresh. |

| No Reaction | Copper oxidation or Chelation.[1] | Ensure buffer has NO EDTA .[1] Increase Ascorbate concentration.[1][10] |

References

-

Lumiprobe Corporation. Cyanine3 alkyne: properties and specifications.[1] Retrieved from [1]

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

-

AAT Bioquest. Reactive Cyanines: Sulfonated vs Non-Sulfonated. Retrieved from

-

National Institutes of Health (NIH). Click Chemistry (CuAAC) and Detection of Tagged Proteins.[1] Retrieved from [1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. 404 Not Found | AAT Bioquest [aatbio.com]

- 3. apexbt.com [apexbt.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 6. Panel Builder [app.fluorofinder.com]

- 7. Cy3 alkyne | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. broadpharm.com [broadpharm.com]

Technical Guide: Cyanine3 Alkyne Click Chemistry

This guide details the mechanistic principles, experimental workflows, and optimization strategies for Cyanine3 (Cy3) Alkyne Click Chemistry . It is designed for researchers requiring a robust, field-validated approach to bioorthogonal labeling.

Executive Summary

Cyanine3 (Cy3) alkyne is a functionalized fluorophore designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike strain-promoted reagents (e.g., DBCO), Cy3-alkyne contains a terminal alkyne group (

This system is preferred for in vitro applications where reaction speed, steric compactness, and high regioselectivity are paramount, and where copper toxicity (to live cells) is managed or irrelevant (e.g., fixed cells, lysates, purified proteins).

Part 1: Mechanism of Action

The CuAAC Reaction Cycle

The reaction does not proceed through a simple concerted mechanism (like thermal Huisgen cycloaddition). Instead, it follows a stepwise cycle mediated by Copper(I).

-

Formation of Cu(I)-Acetylide: The terminal alkyne of the Cy3 moiety coordinates with Cu(I), displacing a ligand to form a

-complex. The alkyne proton is deprotonated (acidified by Cu), forming a -

Azide Coordination: The azide-tagged biomolecule coordinates to the copper center via the nitrogen proximal to the carbon attachment.

-

Ring Formation: The nucleophilic carbon of the acetylide attacks the electrophilic terminal nitrogen of the azide, forming a metallacycle intermediate.

-

Product Release: Ring contraction forms the triazole, and protonolysis releases the stable Cy3-labeled conjugate, regenerating the Cu(I) catalyst.

Reaction Pathway Visualization

Figure 1: Stepwise catalytic cycle of the CuAAC reaction between Cy3-alkyne and an azide-labeled target.

Part 2: Physicochemical Properties of Cy3-Alkyne

Understanding the fluorophore is critical for experimental design. Cy3 is a polymethine cyanine dye known for its high extinction coefficient and photostability.

| Property | Value / Characteristic | Impact on Experiment |

| Excitation Max | ~550 nm (Green/Yellow Laser) | Compatible with 532 nm or 561 nm lasers. |

| Emission Max | ~570 nm (Orange/Red) | Distinct from GFP/FITC; minimal autofluorescence overlap. |

| Solubility | High (esp. Sulfo-Cy3 variants) | Reduces aggregation; ideal for aqueous buffers. |

| Molecular Weight | ~600–900 Da (varies by salt) | Small footprint minimizes steric hindrance during labeling. |

| pH Stability | pH 3 – 10 | Robust across most biological buffers. |

Part 3: Validated Experimental Workflow

Role: Senior Application Scientist Context: Protein Labeling (Lysate or Purified) Safety Note: Copper is toxic to live cells. For live-cell imaging, use SPAAC (Cy3-DBCO) instead.

Reagent Preparation

-

Cy3-Alkyne Stock: Dissolve in anhydrous DMSO to 10 mM. Store at -20°C, desiccated.

-

CuSO4 (Catalyst Source): 50 mM in sterile water.

-

Sodium Ascorbate (Reductant): 100 mM in sterile water. Must be prepared fresh.

-

THPTA Ligand (Stabilizer): 250 mM in water. Critical: THPTA protects proteins from oxidative damage by ROS and maintains Cu(I) oxidation state.

The "Best Practice" Protocol

-

Buffer Exchange: Ensure the Azide-labeled protein is in a copper-compatible buffer (PBS, HEPES, Tris). Avoid chelators like EDTA or EGTA, as they will strip the copper catalyst.

-

Reaction Assembly: Combine reagents in the following order to prevent catalyst precipitation:

-

Protein Solution (50–100 µL)

-

Cy3-Alkyne (1–20 µM final conc. — typically 1.5x–5x molar excess over azide)

-

Premix Catalyst Complex: In a separate tube, mix CuSO4 and THPTA (1:5 molar ratio).

-

Add Catalyst Complex to reaction (Final Cu conc: 100 µM).

-

Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

Quenching (Optional): Add EDTA (10 mM final) to chelate copper and stop the reaction.

-

Purification: Remove unreacted dye via Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.

Workflow Diagram

Figure 2: Sequential addition protocol to maximize labeling efficiency and protein stability.

Part 4: Troubleshooting & Optimization

Fluorescence Quenching

-

Symptom: Successful conjugation (verified by Mass Spec) but low fluorescence signal.

-

Cause: Cy3 dyes can self-quench if labeled too densely (homo-FRET) or if they aggregate on hydrophobic patches of the protein.

-

Solution:

-

Use Sulfo-Cy3-Alkyne (sulfonated) to increase water solubility and reduce aggregation.

-

Lower the dye:protein molar ratio during reaction.

-

Protein Precipitation

-

Symptom: Cloudy solution upon adding Copper/Ascorbate.

-

Cause: Copper-induced oxidation or denaturation.

-

Solution: Increase the THPTA:Cu ratio to 5:1 or 10:1. THPTA acts as a sacrificial ligand, protecting the protein backbone from oxidative radicals generated by the Cu(I)/Ascorbate cycle.

No Reaction (False Negative)

-

Cause: Oxidation of Ascorbate.

-

Solution: Sodium Ascorbate degrades rapidly in solution. Always prepare a fresh stock solution immediately before use. If the stock turns yellow, discard it.

References

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

-

Lumiprobe Corporation. "Click Chemistry Protocol for Protein Labeling." Lumiprobe Protocols. Link

-

Vector Laboratories. "Cy3 Alkyne Specifications and Usage." Vector Labs Technical Guide. Link

-

Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Bioorganic & Medicinal Chemistry. Link

Sources

Mastering Molecular Visualization: A Technical Guide to Cyanine3 Alkyne

This guide provides an in-depth exploration of Cyanine3 (Cy3) alkyne, a powerful fluorescent probe for biological imaging and detection. Tailored for researchers, scientists, and drug development professionals, this document delves into the core photophysical properties, practical applications, and detailed experimental workflows for leveraging Cy3 alkyne in your research. We will move beyond simple procedural lists to explain the underlying principles that ensure robust and reproducible results.

The Foundation: Understanding the Photophysical Properties of Cyanine3 Alkyne

Cyanine3 (Cy3) is a member of the cyanine dye family, renowned for its brightness and photostability. The alkyne functional group appended to the Cy3 core structure makes it a versatile tool for bioorthogonal labeling through "click chemistry."

The performance of any fluorescent probe is dictated by its spectral characteristics. For Cy3 alkyne, these properties are summarized below:

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~555 nm | [1][][3][4] |

| Emission Maximum (λem) | ~569-570 nm | [1][][3][4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [][3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [][3][4] |

| Recommended Laser Lines | 532 nm or 555 nm | [6] |

Expert Insight: The high molar extinction coefficient of Cy3 alkyne signifies its efficiency in absorbing light, while a respectable quantum yield ensures that a significant portion of this absorbed energy is converted into fluorescent signal. This combination results in a bright fluorophore, crucial for detecting low-abundance targets. The excitation and emission maxima place Cy3 firmly in the green-yellow region of the visible spectrum, making it compatible with a wide range of common fluorescence microscopy filter sets.

Solubility and Handling: Standard Cy3 alkyne is a hydrophobic molecule, readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), but practically insoluble in water.[][4] For applications in aqueous biological buffers, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. For researchers requiring a water-soluble alternative, sulfo-Cyanine3 alkyne is available, which incorporates sulfonate groups to enhance its hydrophilicity.[7]

Storage and Stability: To maintain its integrity, Cy3 alkyne should be stored at -20°C in the dark and desiccated.[4][7] When handled correctly, it is stable for at least 24 months. For short-term transport, it can be kept at room temperature for up to three weeks.[4][7]

The Application: Bioorthogonal Labeling via Copper-Catalyzed Click Chemistry

The terminal alkyne group on Cy3 alkyne is its key to utility, enabling its covalent attachment to molecules containing an azide group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and efficient, proceeding readily under biocompatible conditions.[8][9]

The workflow for labeling a target molecule with Cy3 alkyne via CuAAC is a robust and reliable process.

The Protocol: A Self-Validating System for Labeling Proteins

This section provides a detailed, step-by-step protocol for labeling an azide-containing protein with Cy3 alkyne. This protocol is designed to be self-validating by incorporating critical quality control steps.

Materials

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Purification resin (e.g., size-exclusion chromatography column)

-

Spectrophotometer and fluorometer

Experimental Procedure

Step 1: Preparation of Stock Solutions

-

Cy3 Alkyne Stock (10 mM): Dissolve a precisely weighed amount of Cy3 alkyne in anhydrous DMSO. For example, to prepare a 10 mM stock from a 1 mg vial of Cy3 alkyne (MW ~530.14 g/mol ), add approximately 188.6 µL of DMSO.[3] Store this solution at -20°C, protected from light.

-

CuSO₄ Stock (50 mM): Dissolve CuSO₄ in deionized water. This solution is stable at room temperature.

-

TCEP or Sodium Ascorbate Stock (100 mM): Dissolve TCEP or sodium ascorbate in deionized water. Crucially, this solution must be prepared fresh immediately before use , as the reducing agent is prone to oxidation.

-

TBTA Stock (10 mM): Dissolve TBTA in DMSO. This solution can be stored at -20°C.

Step 2: The Click Reaction

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein (to a final concentration of 1-10 mg/mL)

-

Cy3 alkyne stock solution (to a final concentration of 10-20 molar excess relative to the protein)

-

TBTA stock solution (to a final concentration of 1 mM)

-

Freshly prepared TCEP or Sodium Ascorbate stock solution (to a final concentration of 5 mM)

-

-

Gently mix the solution.

-

Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

Step 3: Purification of the Labeled Protein

-

Following incubation, remove the unreacted Cy3 alkyne and copper catalyst using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your buffer of choice (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored and fluorescent.

Step 4: Characterization and Validation

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and 555 nm (for Cy3 concentration).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of Cy3 at this wavelength (CF280 ≈ 0.09).[4]

-

Calculate the dye concentration using the molar extinction coefficient of Cy3 at 555 nm (ε ≈ 150,000 cm⁻¹M⁻¹).[4]

-

Determine the Degree of Labeling (DOL) by calculating the molar ratio of the dye to the protein.

-

-

Fluorometric Analysis:

-

Measure the fluorescence emission spectrum of the labeled protein (excitation at ~555 nm). The emission maximum should be at ~570 nm.[4] This confirms that the attached dye is fluorescently active.

-

In Vivo Imaging Considerations

Cyanine dyes are widely used for in vivo imaging in animal models.[10] When using Cy3 alkyne-labeled biomolecules for such studies, the following points are critical:

-

Solvent and Dosage: The labeled molecule should be in a biocompatible buffer. If residual DMSO is present from the labeling reaction, its concentration must be minimized to avoid toxicity. The optimal dosage and injection route (e.g., tail vein) must be empirically determined for each specific application.[10]

-

Imaging System: A small animal in vivo imaging system equipped with the appropriate excitation source and emission filters for Cy3 is required.[10]

-

Biodistribution: Following injection, the distribution of the fluorescently labeled molecule can be monitored over time by acquiring images at regular intervals. Post-euthanasia, individual organs can be excised and imaged to determine the final biodistribution.[10]

Conclusion

This compound is a robust and versatile fluorescent probe that, when coupled with the specificity of click chemistry, provides a powerful tool for labeling and visualizing a wide array of biomolecules. By understanding its fundamental properties and adhering to meticulously planned and validated experimental protocols, researchers can confidently generate high-quality, reproducible data in applications ranging from cellular imaging to in vivo studies.

References

-

FluoroFinder. (n.d.). Cy3 Dye Profile. Retrieved from [Link]

-

Interchim. (n.d.). CYanine Alkyne. Retrieved from [Link]

-

Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). CY3 ALKYNE DESCRIPTION SPECIFICATIONS. Retrieved from [Link]

Sources

- 1. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 3. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. interchim.fr [interchim.fr]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Understanding the Quantum Yield of Cyanine3 Alkyne: An In-Depth Technical Guide

Executive Summary

For researchers in chemical biology and drug discovery, Cyanine3 (Cy3) alkyne is a workhorse fluorophore for bioorthogonal labeling (CuAAC).[1] However, its quantum yield (

While standard datasheets often list a

Part 1: The Photophysics of Cy3 Alkyne

The "Floppy" Fluorophore Problem

To understand the quantum yield of Cy3 alkyne, one must understand the non-radiative decay pathway of the cyanine core. Unlike rigid fluorophores (e.g., Rhodamines, Fluoresceins), Cy3 possesses a flexible polymethine bridge connecting two indole rings.[1]

-

Free Solution (Low

): In low-viscosity solvents (water, PBS), the excited state undergoes rapid trans-cis photoisomerization around the polymethine bridge.[1] This rotation dissipates energy as heat rather than fluorescence, resulting in a modest quantum yield (~0.04 – 0.15).[1] -

Rigidified/Conjugated (High

): When the alkyne handle "clicks" onto a bulky biomolecule (DNA, Antibody) or is in a viscous environment, this rotation is sterically hindered. The non-radiative pathway is blocked, forcing relaxation via photon emission. This can boost the

Mechanism Visualization: The Isomerization Switch

The following diagram illustrates the competition between fluorescence and isomerization.

Figure 1: The fate of excited Cy3 alkyne.[2] High viscosity or conjugation favors the green path (Fluorescence); free solution favors the orange path (Isomerization).

Part 2: Technical Specifications & Data

The quantum yield of Cy3 alkyne varies by vendor and specific derivative (sulfonated vs. non-sulfonated). Below is a consolidated dataset for reference.

Comparative Quantum Yield Data

| Parameter | Cy3 Alkyne (Non-Sulfonated) | Sulfo-Cy3 Alkyne (Water Soluble) | Reference Standard (Rhodamine 101) |

| Excitation Max | 550 nm | 548 nm | 576 nm |

| Emission Max | 570 nm | 563 nm | 589 nm |

| Quantum Yield ( | 0.31 (Organic/MeOH) | 0.15 (PBS) | 1.00 (Ethanol) |

| Extinction Coeff.[1][3] ( | 150,000 | 162,000 | 102,000 |

| Solubility | DMSO, DMF, MeOH | Water, PBS, Buffer | Ethanol |

Critical Note on Solvent: The value of 0.31 often cited for Cy3 Alkyne (e.g., by Lumiprobe) typically refers to measurements in organic solvents (methanol or ethanol) or when conjugated. In aqueous PBS, the free dye drops to ~0.15 (AAT Bioquest).

Part 3: Experimental Protocol for Measuring QY

Objective: Determine the relative quantum yield of a Cy3-alkyne conjugate using the comparative method. Standard: Rhodamine 101 (preferred) or Rhodamine B.

Reagents & Equipment[4][5][6][7][8]

-

Reference Standard: Rhodamine 101 in Ethanol (

). -

Sample: Cy3 Alkyne (or clicked conjugate) in PBS.

-

Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[1]

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

-

Preparation of Dilutions:

-

Prepare 5 dilutions of the Standard and 5 dilutions of the Sample .

-

Constraint: Absorbance (Optical Density) at the excitation wavelength (e.g., 532 nm or 540 nm) must be kept below 0.1 AU (ideally 0.01 – 0.08) to avoid inner-filter effects.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance (

) of each dilution at the excitation wavelength. -

Record the solvent baseline carefully.

-

-

Fluorescence Integration:

-

Excite all samples at the same wavelength used for absorbance.

-

Collect emission spectra (e.g., 550–750 nm).

-

Integrate the total area under the emission curve (

).

-

-

Calculation:

Workflow Diagram

Figure 2: The relative quantum yield determination workflow. Linearity in the Plot step is critical for validity.

Part 4: Applications & Click Chemistry Context

The "Alkyne" moiety allows Cy3 to be attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Impact of the Triazole Linkage

The formation of the triazole ring itself does not significantly quench Cy3. However, the proximity to the target molecule is key.

-

DNA Labeling: Cy3-alkyne clicked onto DNA (e.g., via EdU) often shows a 2-3x increase in brightness compared to free dye.[1] The DNA helix restricts the dye's rotation (Isomerization blocked).

-

Protein Labeling: Surface labeling of proteins usually results in a moderate QY (~0.15–0.20). Buried labels (hydrophobic pockets) may be brighter but can alter protein function.

Click Reaction Pathway[10][11]

Figure 3: The transition from free alkyne to conjugated product often correlates with an increase in quantum yield.[1]

References

-

Sanborn, M. E., et al. (2007). Fluorescence Properties and Photophysics of the Sulfoindocyanine Cy3 Linked Covalently to DNA. Journal of Physical Chemistry B. Retrieved from [Link]

- IUPAC.Measurement of Photoluminescence Quantum Yields (Technical Report). Pure and Applied Chemistry.

Sources

Precision Labeling via Bioorthogonal Chemistry: The Cyanine3 Alkyne System

Executive Summary

The conjugation of Cyanine3 (Cy3) alkyne to azide-modified biomolecules represents a gold standard in fluorescence imaging, leveraging the high specificity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the "Click" reaction is theoretically simple, its application in biological systems requires rigorous control over copper oxidation states and reagent solubility.

This guide moves beyond basic kit instructions to explore the physicochemical principles of Cy3-alkyne labeling. It focuses on maximizing quantum efficiency, minimizing oxidative damage to proteins via ligand-assisted catalysis (THPTA/BTTAA), and optimizing signal-to-noise ratios in complex biological matrices.

Part 1: Mechanistic Foundation & The Role of Ligands

The core of this labeling strategy is the CuAAC reaction , distinct from copper-free variants (like DBCO) due to its smaller steric footprint and faster kinetics when properly catalyzed.

The Reaction Mechanism

The reaction is not a simple collision between an azide and an alkyne. It is a multi-step cycle mediated by Copper(I).[1] In biological buffers, Cu(I) is thermodynamically unstable and prone to oxidation into Cu(II) or disproportionation.

Critical Insight: The addition of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is not optional for high-fidelity labeling. THPTA serves two functions:

-

Acceleration: It maintains Copper in the reactive +1 oxidation state.[2]

-

Protection: It acts as a sacrificial scavenger for Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate redox cycle, preventing the degradation of histidine and cysteine residues in your target proteins [1].

Visualization: The Ligand-Assisted Catalytic Cycle

Figure 1: The Ligand-Assisted CuAAC Mechanism. Note the critical role of the Ligand in stabilizing the active Cu(I) species, preventing oxidation and facilitating the attack on the azide-tagged biomolecule.

Part 2: Technical Specifications of Cyanine3 Alkyne

Cy3 is chosen for its exceptional photostability and high extinction coefficient, making it ideal for confocal microscopy in the "orange" channel (typically 555 nm excitation).

Expert Note on Solubility: Unlike sulfonated Cy3 (sCy3), Cy3-alkyne is generally hydrophobic . It must be dissolved in an organic solvent (DMSO or DMF) before introduction to the aqueous reaction buffer. Failure to do so results in micro-precipitation of the dye, leading to high background "speckling" in imaging data [2].

Physicochemical Data Table

| Property | Value | Notes |

| Excitation Max | 555 nm | Matches 532 nm or 561 nm lasers |

| Emission Max | 570 nm | Orange channel |

| Extinction Coeff. (ε) | ~150,000 L[3]·mol⁻¹·cm⁻¹ | High brightness |

| Quantum Yield (Φ) | ~0.31 | Can increase to >0.5 when bound to DNA/RNA |

| Solubility | DMSO, DMF | Insoluble in water ; dilute <5% organic in final buffer |

| Molecular Weight | ~530 - 780 Da | Varies by counterion and linker length |

Part 3: Strategic Experimental Protocol

This protocol is designed for in situ labeling of cells (e.g., EdU detection in DNA or AHA in nascent proteins).

Reagent Preparation (The "Click Cocktail")[4]

-

Stock A (Dye): 2 mM Cy3-Alkyne in anhydrous DMSO.

-

Stock B (Catalyst): 100 mM CuSO₄ in water.

-

Stock C (Ligand): 500 mM THPTA in water.

-

Stock D (Reductant): 100 mM Sodium Ascorbate in water (Must be made fresh ).

The Premixing Rule: Never add CuSO₄ directly to the biological sample without the ligand. Premix CuSO₄ and THPTA in a 1:5 molar ratio (Cu:Ligand) before adding to the reaction. This ensures Cu(I) is chelated immediately upon generation.

Step-by-Step Workflow

-

Fixation & Permeabilization:

-

Fix cells with 4% Paraformaldehyde (15 min).

-

Permeabilize with 0.5% Triton X-100 (20 min).

-

Why: The click reagents are small, but the dye is hydrophobic; thorough permeabilization ensures uniform access to nuclear or cytoplasmic targets.

-

-

Cocktail Assembly (Order of Addition):

-

Prepare the reaction buffer (PBS, pH 7.4).

-

Add Cy3-Alkyne (Final: 1–10 µM).

-

Add CuSO₄/THPTA Premix (Final: 100 µM Cu / 500 µM Ligand).

-

Add Sodium Ascorbate (Final: 5–10 mM) LAST .

-

Why: The reaction starts the moment Ascorbate hits the Copper. Adding it last ensures the catalyst is distributed evenly before activation.

-

-

Incubation:

-

30–60 minutes at Room Temperature, protected from light.

-

-

The "Cleanup" Wash:

-

Wash 3x with PBS + 0.1% Tween-20.

-

Why: Tween-20 helps solubilize and remove unreacted hydrophobic Cy3-alkyne sticking to lipid membranes.

-

Visualization: The Workflow Logic

Figure 2: Operational workflow for Cy3-Alkyne labeling. The premixing of Copper and THPTA is a critical control point to prevent copper precipitation.

Part 4: Troubleshooting & Optimization

Copper Toxicity (Cell Morphology Loss)

If you observe detached cells or destroyed morphology:

-

Cause: Free radical generation or excessive Copper concentration.

-

Solution: Increase the THPTA:Cu ratio to 10:1 or switch to BTTAA , a newer generation ligand that allows for lower copper loading (10–50 µM) with higher catalytic efficiency [3].

High Background Signal

-

Cause: Hydrophobic interaction of Cy3-alkyne with cell membranes.

-

Solution:

-

Reduce dye concentration (try 1 µM instead of 10 µM).

-

Increase Tween-20 concentration in the wash steps (up to 0.5%).

-

Perform a "back-extraction" wash with 50% Methanol if the target is crosslinked firmly.

-

Low Signal Intensity

-

Cause: Oxidation of the catalyst (Ascorbate depletion).

-

Solution: Add fresh Ascorbate halfway through the incubation. Ensure the buffer is not degassed (oxygen actually helps regenerate Cu(II) for the cycle, provided Ascorbate is present, though strictly anaerobic conditions are sometimes cited, in practice, fresh Ascorbate in air-saturated buffer works best for short incubations).

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[4] [Link]

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie, 123(35), 8193-8198. (Introduction of BTTAA). [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

Sources

Precision Labeling: A Technical Guide to Fluorophores in Click Chemistry

Executive Summary

The convergence of fluorescence microscopy and click chemistry has fundamentally altered the landscape of molecular imaging. By utilizing bioorthogonal reactions—chemical transformations that are inert to native biological functionalities—researchers can label biomolecules with sub-cellular precision. This guide dissects the technical selection, mechanistic behavior, and experimental application of fluorophores designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Mechanistic Foundations & Fluorogenicity

Understanding the photophysical changes induced by the click reaction is critical for assay design. The "click" event is not merely a linkage; it often alters the electronic state of the fluorophore.

The "Turn-On" Phenomenon (Fluorogenicity)

Standard fluorophores (e.g., FITC, TRITC) are "always on," leading to high background noise if unbound dye is not rigorously washed away. Click chemistry offers fluorogenic probes —dyes that are non-fluorescent until the reaction occurs.

-

PeT (Photoinduced Electron Transfer) Quenching: In many azide-functionalized coumarins or 1,8-naphthalimides, the azide group acts as an electron donor, quenching fluorescence via PeT. Upon triazole formation (CuAAC), the electron-donating capability is lost, restoring fluorescence.[1]

-

Tetrazine-Mediated Quenching (IEDDA): Tetrazine moieties efficiently quench attached fluorophores (e.g., BODIPY, Rhodamine) via Through-Bond Energy Transfer (TBET) or FRET. The IEDDA reaction with trans-cyclooctene (TCO) destroys the tetrazine ring, triggering a 10- to 100-fold increase in brightness.

Reaction Kinetics vs. Biocompatibility

The choice of click chemistry defines the fluorophore requirements.

| Reaction Type | Kinetics ( | Catalyst | Biocompatibility | Primary Use Case |

| CuAAC | Cu(I) | Low (Toxicity) | In vitro protein labeling, fixed cells. | |

| SPAAC | None (Strain) | High | Live cell surface labeling. | |

| IEDDA | None | Excellent | Rapid live cell imaging, pulse-chase. |

Visualization of Reaction Kinetics

The following diagram illustrates the kinetic hierarchy and catalyst requirements for the three primary click modalities.

Caption: Comparative workflow of CuAAC, SPAAC, and IEDDA reactions, highlighting reagent pairs and kinetic characteristics.

Fluorophore Selection Strategy

Selecting the right fluorophore involves balancing solubility, steric hindrance, and photostability.

The Solubility Paradox (Hydrophobicity)

A common failure mode in live-cell imaging is the aggregation of click reagents.

-

The Issue: DBCO (Dibenzocyclooctyne) is bulky and highly hydrophobic. When conjugated to hydrophobic dyes (e.g., standard BODIPY), the resulting molecule often precipitates or binds non-specifically to lipid membranes.

-

The Solution: Use sulfonated dyes (e.g., Sulfo-Cy3, Sulfo-Cy5, Alexa Fluor 488/647) when pairing with DBCO to maintain aqueous solubility.

Fluorophore Class Comparison

| Fluorophore Class | Click Handle Compatibility | Brightness | Photostability | Notes |

| Cyanine (Cy3/Cy5/Cy7) | Azide, Alkyne, DBCO, Tetrazine | High | Moderate | Sulfo-variants are mandatory for DBCO-SPAAC to prevent aggregation. |

| Alexa Fluor | Azide, Alkyne, DBCO | High | High | The gold standard for fixed cell imaging due to pH insensitivity. |

| BODIPY | Tetrazine, Azide | High | Moderate | Neutral charge; excellent for membrane targets but prone to aggregation in water. |

| Coumarin | Azide | Low/Med | Low | Often used for fluorogenic turn-on probes (blue emission). |

| Silicon Rhodamine (SiR) | Tetrazine, DBCO | High | High | Far-red/NIR. Cell-permeable and fluorogenic; ideal for live-cell super-resolution (STED). |

Experimental Protocols

Protocol A: Metabolic Labeling & CuAAC Detection (Fixed Cells)

Objective: Visualize nascent protein synthesis using Azidohomoalanine (AHA), a methionine analog.

Reagents:

-

AHA (L-Azidohomoalanine)

-

Click-IT Cell Reaction Buffer Kit (or homemade equivalent)

-

Critical: THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)[2][3]

-

Fluorophore: Azide-Alexa Fluor 488

Step-by-Step Methodology:

-

Metabolic Pulse: Deplete cells of Methionine (30 min) in Met-free media. Incubate with 50 µM AHA for 1-4 hours.

-

Causality: Methionine depletion forces the translational machinery to accept the bioorthogonal AHA analog [1].

-

-

Fixation: Wash with PBS.[4] Fix with 4% Paraformaldehyde (15 min).[4] Permeabilize with 0.25% Triton X-100.[4]

-

The Click Reaction Cocktail (Prepare Fresh):

-

PBS (solvent)

-

2 mM CuSO4

-

10 mM Sodium Ascorbate (Reducing agent)

-

5 mM THPTA (Ligand)

-

1-10 µM Alkyne-Fluorophore

-

Causality: The THPTA ligand is non-negotiable. It chelates Cu(I), preventing disproportionation into inactive Cu(II) and Cu(0), and blocks the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the fluorophore and proteins [2].

-

-

Incubation: Add cocktail to cells for 30 min at Room Temperature in the dark.

-

Wash: Rinse 3x with PBS + 1% BSA to remove unreacted dye.

Protocol B: Live Cell Surface Labeling (SPAAC)

Objective: Label cell-surface glycans without toxicity.

Reagents:

-

Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

-

Fluorophore: DBCO-Sulfo-Cy5

Step-by-Step Methodology:

-

Metabolic Incorporation: Incubate cells with 50 µM Ac4ManNAz for 24-48 hours.

-

Washing: Wash cells 2x with warm media to remove free sugar.

-

Labeling: Add 10-50 µM DBCO-Sulfo-Cy5 to the media. Incubate for 30-60 min at 37°C.

-

Note: No copper or permeabilization is required.

-

-

Imaging: Wash 3x with warm HBSS and image immediately.

Workflow Visualization: Metabolic Labeling

Caption: Workflow for metabolic labeling of nascent proteins using AHA and CuAAC detection.

Troubleshooting & Optimization

Copper Toxicity (The "Dead Cell" Artifact)

If cells detach or mitochondria fragment during CuAAC:

-

Diagnosis: Cu(I) toxicity or ROS damage.[8]

-

Correction: Increase the THPTA:Copper ratio to 5:1. Alternatively, switch to BTTAA , a newer generation ligand that allows for lower copper loading with faster kinetics [4].

Background Fluorescence

-

Cause: Hydrophobic fluorophores (e.g., standard DBCO-Cy5) sticking to membranes.

-

Correction: Switch to sulfonated variants (Sulfo-Cy5). Perform washes with 5% BSA or 0.1% Tween-20 to sequester hydrophobic dyes.

Incomplete Labeling

-

Cause: Steric hindrance.[9] The DBCO ring is large.

-

Correction: Use a PEG-spacer (e.g., DBCO-PEG4-Fluorophore) to push the dye away from the reaction site, improving accessibility to the azide tag.

References

-

Dieterich, D. C., et al. (2006).[1] Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (FUNCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Angewandte Chemie, 50(35), 8051-8056. Link

Sources

- 1. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Protein Labeling via Cyanine3-Alkyne Click Chemistry (CuAAC)

Abstract & Introduction

This guide details the protocol for site-specific labeling of azide-functionalized proteins with Cyanine3 (Cy3) alkyne using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike non-specific amine labeling (NHS-esters), CuAAC offers bio-orthogonal precision, ensuring the fluorophore attaches only to pre-determined azide sites.

Why Cyanine3? Cy3 is the industry standard for the orange channel (Excitation ~555 nm, Emission ~570 nm). It offers high extinction coefficients (~150,000 M⁻¹cm⁻¹) and photostability, making it ideal for FRET applications, microscopy, and flow cytometry.

The "Click" Advantage: The reaction forms a 1,2,3-triazole linkage—a hyper-stable covalent bond resistant to hydrolysis, oxidation, and reduction. This protocol utilizes THPTA , a water-soluble ligand that shields the protein from copper-induced oxidation/precipitation, a common failure point in early-generation "click" protocols.

Mechanistic Overview

The reaction relies on Cu(I) catalysis.[1][2][3][4][5][6] Since Cu(I) is unstable in aqueous solution, we generate it in situ from CuSO₄ using Sodium Ascorbate, stabilized by the THPTA ligand.[1][3]

Figure 1: The CuAAC reaction mechanism. The copper-ligand complex catalyzes the fusion of the azide-tagged protein and the alkyne fluorophore.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| Protein-Azide | 1–5 mg/mL in non-nucleophilic buffer | The target biomolecule. |

| Cyanine3 Alkyne | 5 mM stock in DMSO | The fluorophore. Use Sulfo-Cy3 for higher water solubility. |

| CuSO₄[1][3][4][7] · 5H₂O | 20 mM in water | Source of Copper. |

| THPTA Ligand | 50 mM in water | Protects protein from Cu-induced denaturation. |

| Sodium Ascorbate | 100 mM in water | Reducing agent (Cu(II) |

Buffer Requirements[4][8][9]

-

Recommended: PBS (pH 7.4), HEPES, or Tris.

-

Avoid: EDTA or EGTA (chelates copper, stopping the reaction).

-

Avoid: Sodium Azide (competes with the protein-azide).

Experimental Protocol

Phase 1: Preparation (The "Premix" Strategy)

Expert Insight: Never add CuSO₄ directly to the protein without the ligand. Free copper ions cause rapid protein precipitation. Always form the Cu-Ligand complex first.

-

Calculate Reagents: Determine volumes for a 100 µL reaction (example).

-

Protein: Final conc. 20–50 µM.

-

Cy3-Alkyne: Final conc. 50–100 µM (2–5x molar excess over protein).

-

CuSO₄: Final conc. 1 mM.

-

THPTA: Final conc. 5 mM (Maintain 1:5 Cu:Ligand ratio).

-

Ascorbate: Final conc. 5 mM.

-

-

Prepare Cu-THPTA Complex (The "Click Mix"):

-

In a separate microtube, mix CuSO₄ and THPTA.

-

Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear or turn slightly blue.

-

Phase 2: The Reaction Workflow

Figure 2: Step-by-step reaction workflow. Note that Ascorbate is added LAST to initiate the catalytic cycle.

Detailed Steps:

-

Protein Entry: Place 50 µL of Azide-Protein (2 mg/mL) into a 1.5 mL tube.

-

Dye Addition: Add Cy3-Alkyne. Vortex gently.

-

Catalyst Addition: Add the pre-mixed Cu-THPTA complex to the protein-dye mixture.

-

Initiation: Add Sodium Ascorbate.

-

Critical: The reaction starts only when Ascorbate is added.

-

Tip: Flush the headspace with N₂ gas if the protein is extremely oxidation-sensitive (optional for most proteins).

-

-

Incubation: Rotate end-over-end for 30–60 minutes at RT in the dark.

-

Observation: If the solution turns brown/yellow and precipitates, the protein has oxidized. Check ligand ratio and ascorbate freshness.

-

Phase 3: Purification

Unreacted Cy3-alkyne must be removed to prevent high background.

-

Method A (Fast): Zeba™ Spin Desalting Columns (7K MWCO).

-

Method B (Thorough): Dialysis against PBS (4°C, overnight) with at least two buffer changes.

Quality Control & Data Analysis

Degree of Labeling (DOL) Calculation

To validate the experiment, calculate how many fluorophores are attached to each protein.

Constants for Cyanine3:

-

(Extinction Coeff): 150,000 M⁻¹cm⁻¹[8][9]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - (Correction Factor): 0.08

Formulae:

-

Corrected Protein Absorbance (

): -

Protein Concentration (

): -

Degree of Labeling (DOL):

Target DOL: A successful reaction typically yields a DOL of 0.8 – 1.2 for site-specific labeling (1 azide per protein).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Protein Precipitation | Copper toxicity / Low Ligand | Increase THPTA:Cu ratio to 5:1. Ensure Cu-Ligand is premixed.[4] |

| No/Low Fluorescence | Oxidation of Cu(I) | Sodium Ascorbate must be made fresh (<1 hour). Increase Ascorbate conc. to 5 mM. |

| High Background | Incomplete Purification | Free dye sticks to hydrophobic pockets. Add 0.05% Tween-20 to wash buffer during purification. |

| Blue Solution turns Clear | Oxidation complete | If the blue tint of Cu(II) disappears entirely, it may indicate total reduction, but if it turns yellow/brown, protein is damaged. |

References

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

-

Lumiprobe Corporation. "Click Chemistry Protocol for Protein Labeling." Lumiprobe Protocols.

-

Thermo Fisher Scientific. "Calculate Dye:Protein Molar Ratios." Tech Tip #31.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com.cn [confluore.com.cn]

- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Cyanine 3 monoacid [equivalent to Cy3® acid] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. spectra.arizona.edu [spectra.arizona.edu]

Step-by-step guide to Cyanine3 alkyne click reaction

Abstract

This guide details the protocol for conjugating Cyanine3 (Cy3) Alkyne to azide-tagged biomolecules (proteins, nucleic acids) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike rigid commercial manuals, this note focuses on the chemical causality behind every step—specifically the stabilization of the Copper(I) catalyst using THPTA to prevent biomolecule degradation. We provide a self-validating workflow that ensures high labeling efficiency (>90%) while preserving the structural integrity of sensitive targets.

Introduction & Mechanism

The CuAAC reaction is the gold standard for bioorthogonal labeling due to its specificity and inertness to native biological functional groups (amines, thiols, carboxyls).

The Core Mechanism: The reaction involves the cycloaddition of a terminal Alkyne (on the Cy3 dye) and an Azide (on the biomolecule) catalyzed by Cu(I) . This forms a stable 1,2,3-triazole linkage.

Why Cy3 Alkyne?

-

Spectral Properties: Excitation max ~555 nm; Emission max ~570 nm.[1] Matches standard 532 nm or 555 nm laser lines (TRITC/RFP filter sets).

-

Solubility: Standard Cy3-alkyne is hydrophobic and requires organic co-solvents (DMSO/DMF).[1] Note: Sulfo-Cy3 alkyne is the water-soluble alternative.

-

Stability: High photostability and pH insensitivity (pH 4–10).[2]

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical role of the stabilizing ligand.

Figure 1: The Cu(I) catalytic cycle. Note that Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation without the THPTA ligand.

Critical Reagents & Preparation

The "Secret Sauce": THPTA vs. TBTA We exclusively recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the older TBTA ligand.

-

Why? TBTA is insoluble in water and requires 20% DMSO, which can denature proteins. THPTA is fully water-soluble, allowing the reaction to proceed in >95% aqueous buffer, protecting your protein's tertiary structure [1].

Reagent Table

| Component | Stock Conc. | Solvent | Storage | Role |

| Cy3 Alkyne | 5–10 mM | DMSO | -20°C (Dark) | The fluorophore. Dissolve fully before use. |

| CuSO4 | 20 mM | ddH2O | RT | Source of Copper. |

| THPTA Ligand | 50 mM | ddH2O | -20°C | Protects Cu(I) from oxidation; prevents protein damage. |

| Sodium Ascorbate | 100 mM | ddH2O | Fresh Only | Reduces Cu(II) to Cu(I). Must be made fresh daily. |

| Reaction Buffer | 1X | PBS/HEPES | RT | Maintain pH 7.0–7.5. Avoid EDTA/EGTA (they strip Copper). |

Step-by-Step Protocol

Target: Labeling 100 µL of an Azide-functionalized protein (1–2 mg/mL) in PBS.

Phase 1: Catalyst Pre-Complexing (Crucial Step)

Most protocols fail here. Mixing Cu(II) and Ascorbate before adding the ligand results in unstable Cu(I) that precipitates or oxidizes.

-

In a separate microtube, mix CuSO4 and THPTA in a 1:2 molar ratio .

-

Example: Mix 10 µL of 20 mM CuSO4 + 20 µL of 50 mM THPTA.

-

Incubate for 5 minutes at RT. This forms the stable blue/green complex ready for reduction.

-

Phase 2: The Reaction Assembly

Assemble the reaction in the following strict order to prevent precipitation.

-

Protein Solution: Place 100 µL of Azide-protein (in PBS) in a 1.5 mL tube.

-

Cy3-Alkyne Addition: Add Cy3-Alkyne stock (in DMSO) to a final concentration of 20–50 µM (approx. 2–5x molar excess over protein).

-

Tip: Keep final DMSO concentration < 5% to avoid protein precipitation.

-

-

Catalyst Addition: Add the pre-complexed Cu-THPTA mixture.

-

Final concentration target: 0.5 mM Cu / 1.0 mM THPTA.

-

-

Initiation: Add Sodium Ascorbate (freshly prepared).

-

Final concentration: 2.5 – 5 mM .

-

-

Incubation: Vortex gently. Incubate at Room Temperature for 30–60 minutes in the dark .

-

Note: Do not heat.[2] Cy3 is stable, but proteins may degrade.

-

Phase 3: Purification

Unreacted dye must be removed to prevent high background.

-

Method A (Preferred): Spin Desalting Columns (e.g., Zeba™ or PD-10) equilibrated with PBS. This removes small molecules (dye, copper, ascorbate) efficiently.

-

Method B: Dialysis (Slide-A-Lyzer) overnight at 4°C.

Workflow Diagram

Figure 2: Operational workflow. The strict addition order prevents Copper precipitation and ensures the catalyst is active upon Ascorbate addition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protein Precipitation | Copper oxidation or High DMSO. | 1. Use THPTA (not TBTA).2. Ensure Ascorbate is fresh .3. Keep DMSO < 5%. |

| Low Labeling Efficiency | Inactive Catalyst (Oxidized Cu). | Increase Ascorbate to 5 mM. Flush buffers with Nitrogen (degassing) if using very low concentrations (<1 µM). |

| High Background | Non-specific hydrophobic binding of Cy3. | 1. Use Sulfo-Cy3 Alkyne (water-soluble) if background is critical.2. Add 0.1% Tween-20 to wash buffers. |

| No Fluorescence | Fluorescence Quenching. | Dye aggregation occurs at high concentrations. Keep labeling ratio < 5 dyes/protein. |

Safety & Storage

-

Copper Toxicity: While THPTA reduces cytotoxicity, Cu(I) is still toxic to live cells at high concentrations. For live cell labeling, reduce Copper to 50–100 µM and limit incubation to 5–10 mins [2].

-

Cy3 Handling: Light sensitive. Store stock solutions in amber tubes at -20°C.

-

Waste: Dispose of Copper solutions according to hazardous chemical waste regulations.

References

-

Preserving Protein Function: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

-

Live Cell Compatibility: Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry.

-

Cy3 Alkyne Properties: Lumiprobe Corporation. Cyanine3 Alkyne Datasheet.

-

THPTA Ligand Utility: Click Chemistry Tools.[3] THPTA Ligand Protocol.

Sources

Using Cyanine3 alkyne for DNA and RNA labeling

Application Note: High-Fidelity Labeling of Nucleic Acids using Cyanine3 Alkyne

Executive Summary

Cyanine3 (Cy3) Alkyne is a robust, bright orange fluorescent dye designed for bio-orthogonal labeling via Click Chemistry. Unlike standard N-hydroxysuccinimide (NHS) esters, which hydrolyze rapidly in aqueous buffers, the alkyne moiety is inert until activated by a Copper(I) catalyst.

Critical Technical Distinction: Most commercial cell proliferation assays (e.g., EdU kits) generate alkyne-modified DNA.[1] To label these, you would typically use a Cy3-Azide.[1] This guide is specifically engineered for the use of Cy3-Alkyne. Therefore, your target DNA or RNA must be modified with an Azide group (e.g., incorporated via 5-Azido-dUTP or 5-Azido-EU).[1] This "reverse" labeling strategy is frequently used in high-density PCR labeling and specialized RNA metabolic studies to avoid the steric bulk of the dye during enzymatic synthesis.

Technical Specifications: this compound[1][2][3]

| Property | Value | Notes |

| Excitation Max | 550 nm | Compatible with 532 nm or 555 nm lasers.[1] |

| Emission Max | 570 nm | Bright orange fluorescence.[1] |

| Extinction Coefficient | ~150,000 L⋅mol⁻¹⋅cm⁻¹ | High absorptivity leads to strong signal.[1] |

| Quantum Yield | ~0.31 | Good brightness; rigid polymethine chain.[1] |

| Solubility | DMSO, DMF | Not water soluble. Must be dissolved in organic co-solvent before adding to aqueous reaction. |

| Molecular Weight | ~530.14 Da (Chloride salt) | Small footprint compared to antibody conjugates.[1] |

| Reaction Type | CuAAC | Requires Cu(I) catalyst (generated in situ).[1][2] |

Mechanism of Action: The CuAAC Reaction

The labeling relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] This reaction forms a 1,2,3-triazole linkage which is chemically hyper-stable, resistant to hydrolysis, and does not interfere with hybridization or sequencing.[1]

Expert Insight: The reaction requires Copper(I).[3][5][6][7] Since Cu(I) is unstable and oxidizes to Cu(II) in air, we generate it in situ using CuSO₄ (Cu(II)) and Sodium Ascorbate (Reducing Agent).[1]

Crucial Safety Note for RNA: Copper generates Reactive Oxygen Species (ROS) via the Fenton pathway, which can rapidly degrade RNA. You must use a ligand like THPTA or BTTAA to chelate the copper, accelerating the reaction while protecting the nucleic acid backbone from degradation.

Figure 1: Mechanism of CuAAC conjugation.[1][2] The Cu(I) catalyst brings the Azide-DNA and Cy3-Alkyne into proximity, collapsing them into a stable triazole ring.[1]

Protocol A: High-Density Labeling of PCR Products

Application: Creating highly fluorescent probes for FISH (Fluorescence In Situ Hybridization) or microarray analysis. Pre-requisite: PCR product generated using a mix of dTTP and 5-Azido-dUTP .[1]

Reagents Required:

-

Azide-DNA: 1–5 µg (in water or TE).[1]

-

Cy3 Alkyne Stock: 10 mM in DMSO.

-

CuSO₄ Solution: 100 mM in water.

-

THPTA Ligand: 250 mM in water (Essential for DNA protection).

-

Sodium Ascorbate: 500 mM in water (Freshly prepared—do not store).

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

Step-by-Step Workflow:

-

DNA Preparation: Dissolve 1 µg of Azide-modified DNA in 25 µL of Reaction Buffer.

-

Why? Phosphate buffer maintains pH 7.[3] Click chemistry is pH insensitive (4–10), but DNA stability requires physiological pH.

-

-

Catalyst Premix (The "Master Mix"): In a separate tube, mix CuSO₄ and THPTA before adding to the DNA.

-

Mix 1 µL CuSO₄ (100 mM) + 2 µL THPTA (250 mM).

-

Incubate for 1 minute.

-

Expert Insight: This forms the Cu-THPTA complex immediately.[1] Adding "naked" copper to DNA can cause precipitation or strand breaks.

-

-

Reaction Assembly: Add reagents to the DNA solution in this exact order :

-

Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

-

Purification (Mandatory): Unreacted Cy3 Alkyne is hydrophobic and will cause high background.

-

Method: Ethanol Precipitation.[10]

-

Add 0.1 volume 3M Sodium Acetate (pH 5.2) and 2.5 volumes ice-cold 100% Ethanol.

-

Freeze at -20°C for 30 mins. Centrifuge at 12,000 x g for 15 mins.

-

Wash pellet with 70% Ethanol. Air dry and resuspend in TE buffer.

-

Protocol B: Post-Synthetic Labeling of RNA (Metabolic)

Application: Imaging RNA transcription in cells (EU Assay equivalent, but using Azide-EU). Pre-requisite: Cells incubated with 5-Azido-Uridine (5-AU) .[1]

Reagents Required:

-

Fixative: 3.7% Formaldehyde in PBS.[3]

-

Permeabilization: 0.5% Triton X-100 in PBS.[3]

-

Click Cocktail: See Table below.

Step-by-Step Workflow:

-

Metabolic Incorporation: Incubate cells with 1 mM 5-Azido-Uridine for 1–4 hours.[1]

-

Fixation & Permeabilization: Fix cells (15 min), wash with PBS. Permeabilize (15 min), wash with PBS.

-

Click Reaction: Prepare the cocktail immediately before use. Add in order:

Component Final Conc. Volume (for 1 mL) PBS (Buffer) 1x 860 µL CuSO₄ 2 mM 20 µL (100 mM stock) THPTA Ligand 10 mM 40 µL (250 mM stock) Cy3 Alkyne 20 µM 2 µL (10 mM stock) Sodium Ascorbate 10 mM 20 µL (500 mM stock) -

Expert Insight: Notice the high THPTA:Copper ratio (5:1). This is critical for RNA. If you see RNA fragmentation (smearing on gels), increase THPTA to 50 mM.

-

-

Staining: Add cocktail to cells. Incubate 30 minutes at Room Temp, protected from light.

-

Washing: Wash 3x with PBS containing 0.1% Tween-20 to remove sticky hydrophobic dye.[1]

Workflow Visualization

Figure 2: Complete experimental workflow from enzymatic incorporation to final analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Precipitation in Tube | Cy3 Alkyne insolubility | Cy3 Alkyne is hydrophobic.[1] Ensure it is dissolved in DMSO/DMF first. Do not exceed 10% organic solvent in the final aqueous mix. |

| RNA Degradation | Copper toxicity | Increase THPTA concentration. Alternatively, use BTTAA ligand, which allows for lower copper loading [1].[11] |

| High Background | Insufficient washing | Cy3 sticks to plastics and membranes. Use Tween-20 in wash buffers.[1] For DNA, perform two rounds of Ethanol precipitation.[10] |

| Low Signal | Oxidation of Copper | Sodium Ascorbate degrades rapidly in solution. Always make the Ascorbate solution fresh (within 15 mins of use). |

References

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link][1]

-

Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Azide−Alkyne Cycloaddition.[1] Bioconjugate Chemistry. [Link][1]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences (PNAS). [Link]

Sources

- 1. Cy3-炔属烃 for copper catalyzed click labeling | Sigma-Aldrich [sigmaaldrich.com]

- 2. meCLICK-Seq, a Substrate-Hijacking and RNA Degradation Strategy for the Study of RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Cyanine3 alkyne applications in fluorescence microscopy

Application Note: High-Fidelity Metabolic Mapping using Cyanine3 Alkyne in Fluorescence Microscopy

Abstract This guide details the application of Cyanine3 (Cy3) alkyne in bioorthogonal labeling, specifically focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][2] Unlike traditional immunofluorescence, which relies on bulky antibodies (~150 kDa), Cy3-alkyne offers a small-molecule approach (~0.5 kDa) to visualizing metabolically labeled targets with high spatial resolution.[] This note focuses on the detection of azide-tagged biomolecules—such as nascent proteins (via Azidohomoalanine) and glycans (via Azido-sugars)—providing a rigorous protocol for signal-to-noise optimization and GFP compatibility.

Introduction: The Bioorthogonal Advantage

This compound is a yellow-emitting fluorophore (Excitation: ~555 nm, Emission: ~570 nm) functionalized with a terminal alkyne group.[] It is designed to react specifically with azide-modified targets via the CuAAC "Click" reaction.[][3][4][5]

Why Choose this compound?

-

Steric Freedom: The alkyne tag is minute, minimizing perturbation of the target biomolecule’s function or localization compared to biotin-streptavidin or antibody complexes.

-

Photostability: Cy3 derivatives exhibit high extinction coefficients (~150,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yields, suitable for confocal and super-resolution microscopy.

-

Spectral Compatibility: Its emission spectrum fits standard TRITC/RFP filter sets, allowing easy multiplexing with DAPI (blue) and Cy5/Alexa Fluor 647 (far-red).[]

Critical Distinction: Standard DNA proliferation assays often use EdU (an alkyne) detected by an Azide dye.[] Conversely, This compound is used to detect Azide -tagged targets.[]

Core Applications

Nascent Protein Synthesis (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) allows the visualization of newly synthesized proteins. Cells are pulsed with Azidohomoalanine (AHA) , a methionine surrogate containing an azide group.[] AHA is incorporated into the proteome during translation. Subsequent fixation and "clicking" with Cy3-alkyne reveals the spatial distribution of active protein synthesis.

Glycobiology (Metabolic Oligosaccharide Engineering)

Glycans can be visualized by feeding cells azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz) .[] These sugars are metabolized and presented as sialic acids on the cell surface. Cy3-alkyne labeling provides a robust readout of glycosylation flux and cell-surface dynamics.[]

Lipidomics

Azide-functionalized fatty acids (e.g., 15-azidopentadecanoic acid) or phospholipids can be incorporated into cellular membranes.[] Cy3-alkyne allows for the direct imaging of lipid accumulation and organelle distribution without the artifacts introduced by bulky lipid dyes.

Experimental Workflow Visualization

The following diagram outlines the logical flow from metabolic labeling to imaging, highlighting the critical "Click" step.

Figure 1: Workflow for labeling azide-modified biomolecules with this compound.

Detailed Protocol: CuAAC Labeling of Azide-Tagged Cells

Safety Note: Copper (II) sulfate is toxic.[] Handle with care. Azides are stable but should not be concentrated in solution.[]

Reagents & Preparation

| Reagent | Concentration (Stock) | Concentration (Working) | Role |

| This compound | 2-5 mM in DMSO | 1-5 µM | Fluorescent Reporter |

| CuSO₄ (Copper II Sulfate) | 100 mM in H₂O | 1 mM | Catalyst Source |

| THPTA Ligand | 250 mM in H₂O | 5 mM | Cu(I) Stabilizer & Cell Protectant |

| Sodium Ascorbate | 100 mM in H₂O | 10 mM | Reducing Agent (Cu²⁺ → Cu⁺) |

| Fixative | 4% Paraformaldehyde | 4% | Crosslinker |

| Permeabilization Buffer | 0.5% Triton X-100 in PBS | 0.5% | Membrane Pore Former |